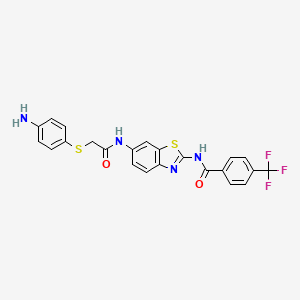
2-ヒドロキシブト-3-エニルグルコシノレートカリウム塩, HPLCグレード
概要
説明
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade, is a chemical compound belonging to the class of glucosinolates. Glucosinolates are natural compounds found in various plants, particularly in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and mustard
科学的研究の応用
2-Hydroxybut-3-enyl-glucosinolat potassium salt has diverse applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds and studying reaction mechanisms. In biology, it serves as a tool for investigating plant defense mechanisms and metabolic pathways. In medicine, it is explored for its potential anti-inflammatory and anticancer properties. In industry, it is utilized in the development of natural pesticides and bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybut-3-enyl-glucosinolat potassium salt involves several steps, starting with the extraction of glucosinolates from plant sources. The extracted glucosinolates are then subjected to chemical modifications to introduce the 2-hydroxybut-3-enyl group. This process typically involves the use of specific reagents and reaction conditions to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of 2-Hydroxybut-3-enyl-glucosinolat potassium salt involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound's purity and quality. The compound is then formulated into various grades, including HPLC Grade, to meet specific research and industrial requirements.
化学反応の分析
Types of Reactions: 2-Hydroxybut-3-enyl-glucosinolat potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups into the compound.
Major Products Formed: The reactions involving 2-Hydroxybut-3-enyl-glucosinolat potassium salt can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable for further research and development in various fields.
作用機序
The mechanism by which 2-Hydroxybut-3-enyl-glucosinolat potassium salt exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique chemical structure allows it to modulate various biological processes, such as enzyme activity and gene expression. These interactions contribute to its biological activity and potential therapeutic applications.
類似化合物との比較
2-Hydroxybut-3-enyl-glucosinolat potassium salt is compared with other glucosinolates, such as sinigrin, glucoraphanin, and gluconasturtiin. While these compounds share similar structural features, 2-Hydroxybut-3-enyl-glucosinolat potassium salt stands out due to its specific hydroxybut-3-enyl group, which imparts unique chemical and biological properties. This distinction makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXFCKWHSTEIK-KRGOUHSNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18KNO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1496258.png)
![(2Z)-3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(Z)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1496260.png)

![6-(7-Nitro-benzo[2,1,3]oxadiazol-4-ylamino)-hexanoyl-Arg-Pro-Lys-Pro-Leu-Ala-Nva-Trp-Lys((7-dimethylaminocoumarin-4-yl)-acetyl)-NH2](/img/structure/B1496265.png)



![2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol](/img/structure/B1496283.png)




